(S)-1-Cyclopentylethanamine hydrochloride

Catalog No.
S876697
CAS No.
150852-73-6
M.F
C7H16ClN
M. Wt
149.662
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Cyclopentylethanamine hydrochloride

CAS Number

150852-73-6

Product Name

(S)-1-Cyclopentylethanamine hydrochloride

IUPAC Name

(1S)-1-cyclopentylethanamine;hydrochloride

Molecular Formula

C7H16ClN

Molecular Weight

149.662

InChI

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m0./s1

InChI Key

RTRZDZYIAUVOTC-RGMNGODLSA-N

SMILES

CC(C1CCCC1)N.Cl

Synonyms

(S)-α-Methylcyclopentanemethanamine Hydrochloride; (αS)-α-Methylcyclopentanemethanamine Hydrochloride;

Potential Applications in Neuroscience Research

(S)-1-Cyclopentylethanamine hydrochloride acts as a selective reuptake inhibitor (SRI) for the neurotransmitter serotonin. [Source: GlpBio - (S)-1-Cyclopentylethanamine hydrochloride, ] This means it can increase serotonin levels in the brain by preventing its reabsorption from the synapse. This property makes it a potential research tool for investigating the role of serotonin in various neurological disorders, such as:

  • Depression [Source: National Institute of Mental Health, Depression,
  • Anxiety disorders [Source: National Institute of Mental Health, Anxiety Disorders, ]
  • Obsessive-compulsive disorder (OCD) [Source: International OCD Foundation, About OCD, ]

However, it is crucial to understand that (S)-1-Cyclopentylethanamine hydrochloride itself is not undergoing clinical trials as a potential treatment for these conditions.

Applications in Other Research Fields

(S)-1-Cyclopentylethanamine hydrochloride may also be used in other research areas, such as:

  • Studying the effects of serotonin on various physiological processes [Source: National Institutes of Health, Serotonin, ]
  • Investigating the mechanisms of action of other serotonin-modulating drugs
  • Understanding the role of serotonin in various animal models of disease

(S)-1-Cyclopentylethanamine hydrochloride is a chiral amine compound with the chemical formula C7H16ClNC_7H_{16}ClN. It is characterized by a cyclopentyl group attached to an ethanamine structure. The compound is a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in pharmaceuticals and chemical synthesis. The molecular weight of (S)-1-Cyclopentylethanamine hydrochloride is approximately 149.66 g/mol, and it has notable properties such as being a potential substrate for biological interactions and synthetic pathways.

Typical of amines:

  • Acid-Base Reactions: As a basic compound, it can react with acids to form salts. For example:
     S 1 Cyclopentylethanamine+HCl S 1 Cyclopentylethanamine hydrochloride\text{ S 1 Cyclopentylethanamine}+\text{HCl}\rightarrow \text{ S 1 Cyclopentylethanamine hydrochloride}
  • Nucleophilic Substitution Reactions: It can react with acyl chlorides or anhydrides leading to the formation of amides, which are significant in organic synthesis.
  • Alkylation Reactions: It can undergo alkylation by reacting with alkyl halides to form more complex amines.

These reactions highlight the versatility of (S)-1-Cyclopentylethanamine hydrochloride in organic chemistry.

The synthesis of (S)-1-Cyclopentylethanamine hydrochloride typically involves several steps:

  • Formation of the Cyclopentyl Group: Starting from cyclopentyl derivatives, the cyclopentyl group is introduced onto an ethanamine backbone.
  • Chiral Resolution: The synthesis may involve chiral catalysts or resolving agents to ensure the production of the (S) enantiomer.
  • Hydrochloride Formation: The final step involves reacting the free base form of (S)-1-Cyclopentylethanamine with hydrochloric acid to yield the hydrochloride salt.

Alternative methods may include using various starting materials or reaction conditions that favor the desired stereochemistry.

(S)-1-Cyclopentylethanamine hydrochloride has several applications:

  • Pharmaceuticals: It serves as a building block for synthesizing drugs targeting neurological conditions.
  • Chemical Research: Its unique structure allows it to be used in studies related to amine chemistry and chiral synthesis.
  • Biochemical Studies: Investigated for potential roles in modulating neurotransmitter activity or as a ligand in receptor studies.

(S)-1-Cyclopentylethanamine hydrochloride shares structural similarities with several other cyclic amines. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Cyclopentylmethanamine hydrochloride58714-85-50.93Contains a methanamine structure instead of ethyl
2-Cyclohexylethylamine hydrochloride5471-55-60.87Features a cyclohexyl group, differing ring size
Cycloheptylmethanamine hydrochloride177352-26-00.87Has a larger cycloheptane ring
2-Cyclopropylethanamine hydrochloride89381-08-80.87Contains a smaller cyclopropyl group
Cyclobutylmethanamine hydrochloride5454-82-00.81Incorporates a cyclobutane ring

The unique feature of (S)-1-Cyclopentylethanamine hydrochloride lies in its specific cyclopentyl structure combined with an ethyl amine configuration, which may confer distinct biological activities compared to other similar compounds.

Dates

Modify: 2023-08-15

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